![molecular formula C13H17BrN2O B4236587 N-(4-bromophenyl)-1-azepanecarboxamide](/img/structure/B4236587.png)
N-(4-bromophenyl)-1-azepanecarboxamide
Overview
Description
N-(4-bromophenyl)-1-azepanecarboxamide, also known as BAPNA, is a synthetic compound that has been widely used in scientific research to investigate the mechanism of action and physiological effects of various enzymes. BAPNA is a substrate for several enzymes, including chymotrypsin, trypsin, and papain, which cleave the amide bond in the molecule to release 4-bromophenol.
Scientific Research Applications
Antibacterial Activity
N-(4-bromophenyl)azepane-1-carboxamide has demonstrated potent antibacterial properties. In a study by Siddiqa et al., the compound was synthesized via Suzuki-Miyaura cross-coupling and found to be effective against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus (MRSA) . Notably, it exhibited strong activity against NDM-positive A. baumannii. Computational docking studies and molecular dynamics simulations validated its binding interactions with bacterial targets.
Non-Fused N-Aryl Azepane Derivatives
Palladium-catalyzed reactions have enabled the synthesis of non-fused N-aryl azepane derivatives. These compounds exhibit diversity and can be tailored for specific applications. The straightforward methodology described by researchers involves mild conditions and utilizes CO2 as a byproduct .
properties
IUPAC Name |
N-(4-bromophenyl)azepane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-11-5-7-12(8-6-11)15-13(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10H2,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMJVNVYPIZFMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329754 | |
Record name | N-(4-bromophenyl)azepane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823858 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
328539-12-4 | |
Record name | N-(4-bromophenyl)azepane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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